Cas no 2097991-91-6 (4-Methoxyindolin-1-amine)

4-Methoxyindolin-1-amine 化学的及び物理的性質
名前と識別子
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- F1907-6246
- 4-methoxy-2,3-dihydroindol-1-amine
- 4-methoxyindolin-1-amine
- AKOS026710615
- 2097991-91-6
- 1H-Indol-1-amine, 2,3-dihydro-4-methoxy-
- 4-Methoxyindolin-1-amine
-
- インチ: 1S/C9H12N2O/c1-12-9-4-2-3-8-7(9)5-6-11(8)10/h2-4H,5-6,10H2,1H3
- InChIKey: IJYSDWAVLRIACR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2=C1CCN2N
計算された属性
- 精确分子量: 164.094963011g/mol
- 同位素质量: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.163±0.06 g/cm3(Predicted)
- Boiling Point: 324.1±41.0 °C(Predicted)
- 酸度系数(pKa): 5.33±0.20(Predicted)
4-Methoxyindolin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M255716-500mg |
4-Methoxyindolin-1-amine |
2097991-91-6 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F1907-6246-10g |
4-methoxyindolin-1-amine |
2097991-91-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | M255716-100mg |
4-Methoxyindolin-1-amine |
2097991-91-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1907-6246-0.5g |
4-methoxyindolin-1-amine |
2097991-91-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-6246-5g |
4-methoxyindolin-1-amine |
2097991-91-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | M255716-1g |
4-Methoxyindolin-1-amine |
2097991-91-6 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-6246-0.25g |
4-methoxyindolin-1-amine |
2097991-91-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-6246-1g |
4-methoxyindolin-1-amine |
2097991-91-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6246-2.5g |
4-methoxyindolin-1-amine |
2097991-91-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
4-Methoxyindolin-1-amine 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-Methoxyindolin-1-amineに関する追加情報
Introduction to 4-Methoxyindolin-1-amine (CAS No. 2097991-91-6)
4-Methoxyindolin-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2097991-91-6, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and development. The presence of both a methoxy group and an amine functionality makes it a valuable intermediate for synthesizing more complex molecules, particularly in the design of bioactive agents targeting various therapeutic pathways.
The indoline core of 4-Methoxyindolin-1-amine contributes to its unique chemical properties, enabling interactions with biological targets that are not easily achieved with simpler aromatic or aliphatic amines. This structural motif is frequently encountered in natural products and pharmacologically active compounds, underscoring its importance in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have further highlighted the utility of indoline derivatives in designing ligands for enzymes and receptors involved in critical biological processes.
In recent years, 4-Methoxyindolin-1-amine has been explored as a key building block in the synthesis of small-molecule inhibitors targeting enzymes such as kinases and proteases. These enzymes play pivotal roles in cellular signaling cascades, making them attractive therapeutic targets for diseases ranging from cancer to inflammatory disorders. For instance, studies have demonstrated that derivatives of 4-Methoxyindolin-1-amine can modulate the activity of tyrosine kinases by binding to their active sites and inhibiting downstream signaling pathways. Such findings have opened new avenues for developing novel anticancer agents with improved selectivity and reduced toxicity.
The amine group in 4-Methoxyindolin-1-amine provides a nucleophilic site that can be further functionalized through various chemical reactions, including acylation, alkylation, and condensation reactions. This reactivity has been exploited to create libraries of derivatives with tailored pharmacological properties. High-throughput screening (HTS) campaigns have utilized these libraries to identify hit compounds that exhibit promising biological activity. Further optimization of these hits through structure-activity relationship (SAR) studies has led to the discovery of lead candidates ready for preclinical evaluation.
Moreover, the methoxy group attached to the indoline ring influences the electronic properties and solubility profile of 4-Methoxyindolin-1-amine, making it an ideal candidate for further derivatization to enhance pharmacokinetic properties. For example, modifications such as halogenation or introduction of additional heterocycles can improve binding affinity while maintaining metabolic stability. Such strategies are crucial for developing drug candidates that can withstand the harsh conditions within the human body while effectively interacting with their intended targets.
Recent research has also highlighted the role of 4-Methoxyindolin-1-amine in developing treatments for neurological disorders. The indoline scaffold is known to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. By leveraging this interaction, researchers have designed analogs of 4-Methoxyindolin-1-amine that exhibit enhanced receptor binding affinity and reduced side effects compared to existing therapies. These findings underscore the compound's potential as a precursor for next-generation neuromodulators.
The synthesis of 4-Methoxyindolin-1-amine typically involves multi-step organic transformations starting from commercially available precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and enzymatic resolutions are among the techniques employed to construct the indoline core with high precision. These methods align with green chemistry principles by minimizing waste and energy consumption.
In conclusion, 4-Methoxyindolin-1-amine (CAS No. 2097991-91-6) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it a versatile scaffold for designing bioactive molecules targeting diverse therapeutic areas. As our understanding of biological pathways continues to expand, compounds like 4-Methoxyindolin-1-amine will undoubtedly play a crucial role in shaping the future of medicine.
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